1,3-Naphthalenediol
Overview
Description
NSC-115890, also known as 1,3-dihydroxynaphthalene, is a chemical compound with the molecular formula C10H8O2. It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups at the 1 and 3 positions on the naphthalene ring.
Mechanism of Action
Target of Action
1,3-Naphthalenediol, also known as 1,3-Dihydroxynaphthalene or Naphthoresorcinol , is a compound with the molecular formula C10H8O2 . .
Mode of Action
It belongs to the class of organic compounds known as naphthols and derivatives . These are naphthalene derivatives carrying one or more hydroxyl (-OH) groups at any ring position
Biochemical Pathways
It is known that 1,3-dihydroxynaphthalene is a dye intermediate forming stable colors when applied with particular mordants and in mixtures with other oxidizing dyes . This suggests that it may interact with biochemical pathways related to color formation or oxidation processes.
Result of Action
It is known to be used for the quantitative colorimetric determination of alduronic acids, such as glucuronic acid from urine . This suggests that it may have a role in detecting or quantifying certain biochemical substances.
Action Environment
It is recommended to handle this compound with appropriate protective measures, suggesting that it may be sensitive to exposure to certain environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dihydroxynaphthalene typically involves the hydroxylation of naphthalene. One common method is the catalytic hydroxylation using hydrogen peroxide in the presence of a catalyst such as vanadium pentoxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the 1,3-dihydroxy derivative .
Industrial Production Methods
In an industrial setting, the production of 1,3-dihydroxynaphthalene can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of environmentally friendly oxidizing agents and catalysts is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1,3-dihydroxynaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydronaphthalenes.
Substitution: It can undergo electrophilic substitution reactions due to the presence of hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydronaphthalenes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1,3-dihydroxynaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its potential antioxidant properties.
Industry: It is used in the production of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- 1,2-dihydroxynaphthalene
- 1,4-dihydroxynaphthalene
- 2,3-dihydroxynaphthalene
Uniqueness
1,3-dihydroxynaphthalene is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Compared to its isomers, it exhibits different reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
naphthalene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOMNEFVDUTJPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059631 | |
Record name | 1,3-Naphthalenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear solid; [Hawley] Tan powder; [MSDSonline] | |
Record name | Naphthoresorcinol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2471 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.00000715 [mmHg] | |
Record name | Naphthoresorcinol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2471 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
132-86-5 | |
Record name | 1,3-Dihydroxynaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphthoresorcinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Naphthalenediol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115890 | |
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Record name | 1,3-Naphthalenediol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Naphthalenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphthalene-1,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.619 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | NAPHTHORESORCINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X457YEW8Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,3-Naphthalenediol?
A1: The molecular formula of this compound is C10H8O2, and its molecular weight is 160.17 g/mol.
Q2: What are the key spectroscopic properties of this compound?
A2: While the provided abstracts don't offer detailed spectroscopic data, we can infer key information:* UV-Vis Spectroscopy: this compound derivatives like Nile Red analogues exhibit solvatochromism, meaning their absorption and emission spectra shift based on solvent polarity. [] This suggests the electronic structure of this compound is sensitive to its environment.* Fluorescence Spectroscopy: Research on the excited state acidity of this compound has utilized picosecond emission spectroscopy to study its monoanionic forms. []
Q3: How does this compound interact with metal ions?
A3: this compound can act as a chelating agent, forming complexes with divalent metal ions. This has been demonstrated with 2,4-dinitroso-1,3-naphthalenediol, a derivative of this compound. Thermal and spectral studies have been conducted on these metal chelates. []
Q4: Can this compound be used to synthesize other compounds?
A4: Yes, this compound serves as a versatile starting material for synthesizing various compounds:* Nile Red Analogues: These fluorescent dyes, synthesized from this compound, are valuable for microscopy techniques, particularly in studying lipid structures. []* Cyclopropa[1,2-c]benz[1,2-e]indol-4-one (CBI) conjugates: These conjugates, synthesized using this compound as a precursor, exhibit enantioselective DNA alkylating activity, potentially valuable for developing new therapeutics. [] * 2-Hydroxy-3-phenyl-1,4-naphthoquinone: A novel copper(I)-catalyzed oxidation of 2-phenyl-naphthalene-1,3-diol, using atmospheric oxygen, leads to the formation of this 1,4-naphthoquinone. []
Q5: How does the structure of this compound influence its reactivity?
A5: The two hydroxyl groups in this compound play a crucial role in its reactivity:* Metal Chelation: The hydroxyl groups act as electron donors, facilitating chelation with metal ions. []* Oxidation: The presence of electron-rich hydroxyl groups makes this compound susceptible to oxidation, leading to the formation of quinones. []* Hydrogen Bonding: These groups participate in hydrogen bonding, impacting the compound's solubility and interactions with biological targets.
Q6: What are the potential applications of this compound in analytical chemistry?
A6: this compound and its derivatives show promise in analytical chemistry:* Detection of Sugars: this compound reacts with glucuronic acid, mannuronic acid, and galacturonic acid, suggesting its potential use in detecting and quantifying these sugars. [, ]* Cosmetic Analysis: RP-HPLC methods have been developed to simultaneously determine seven naphthalenediols, including this compound, in various cosmetic products. []
Q7: Are there any known biological activities of this compound?
A7: While this compound itself hasn't been extensively studied for its biological activity, its derivatives demonstrate intriguing properties:* DNA Alkylation: CBI conjugates, synthesized from this compound, exhibit enantioselective DNA alkylating activity, hinting at potential anti-cancer properties. []
Q8: What is the significance of the reported enantioselective DNA alkylation by CBI conjugates?
A8: The study highlighted that the 12S enantiomer of a pyrrole-imidazole CBI conjugate exhibited significantly higher DNA alkylating activity than its 12R counterpart. [] This enantioselectivity suggests that these conjugates interact with DNA in a specific orientation, potentially leading to more targeted and effective therapies with fewer off-target effects.
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